4'-アミノアセトフェノン塩酸塩

概要

説明

4-Aminoacetophenone hydrochloride (4-AAP) is an organic compound of great interest to the scientific research community. It is a white crystalline powder that is soluble in water, alcohol, and other organic solvents. 4-AAP is a versatile compound that has a wide range of applications in research and laboratory experiments.

科学的研究の応用

薬理学

4'-アミノアセトフェノン塩酸塩: は薬理学的研究において潜在的な可能性を示しています。 それは強力な効果を示し、チロシナーゼ酵素の活性を調節する可能性を秘めた抗炎症性ピリミジン合成に使用されてきました 。 この化合物の誘導体は、チロシナーゼ活性化剤および阻害剤として調査されており、コジ酸を凌駕する可能性のある阻害剤として登場しています .

有機合成

有機化学では、4'-アミノアセトフェノン塩酸塩は、さまざまな有機化合物を合成するための前駆体として役立ちます。 それは、幅広い用途、優れた熱的および光学的特性、および光記録媒体やインクジェット印刷などの製品に使用されることから重要なアゾ染料の開発に使用されてきました .

分析化学

この化合物は、分析化学において、特定の元素や化合物を光度測定で決定するための試薬として使用される役割を果たしています。 水やエタノール、アセトンなどの有機溶媒への溶解性により、さまざまな分析方法で汎用性の高い試薬となっています .

材料科学

材料科学では、4'-アミノアセトフェノン塩酸塩は、新素材の開発に関与しています。 例えば、酸性溶液中での炭素鋼腐食防止のための環境に優しいシッフ塩基阻害剤の設計に使用されており、その産業的応用の可能性を示しています .

環境科学

4'-アミノアセトフェノン塩酸塩の環境用途には、環境に優しいプロセスや材料の開発における使用が含まれます。 それは、腐食防止剤として役立つ化合物の合成の一部であり、産業プロセスの環境への影響を軽減します .

生化学および医学研究

生化学および医学研究では、4'-アミノアセトフェノン塩酸塩は、抗HIV活性について試験されたアリールセミカルバゾン合成に使用されてきました。研究は、このシリーズのさらなる操作により、より強力な化合物が得られる可能性を示唆しています。 さらに、水溶液中の分析物の微量定量のための方法を開発するために使用されており、医学的診断における役割を強調しています .

作用機序

Target of Action

4’-Aminoacetophenone Hydrochloride is a versatile compound with various applications. It has been used in the synthesis of anti-inflammatory pyrimidines . .

Mode of Action

It has been used in the synthesis of chalcone derivatives by reacting with different substituted aromatic and heteroaromatic aldehydes . These chalcones were then subjected to a reaction with guanidine hydrochloride under basic alcoholic conditions, leading to the formation of 2,4,6-trisubstituted pyrimidines .

Biochemical Pathways

It has been used in the synthesis of anti-inflammatory pyrimidines , suggesting that it may influence pathways related to inflammation.

Result of Action

It has been used in the synthesis of anti-inflammatory pyrimidines , suggesting that it may have anti-inflammatory effects.

Safety and Hazards

生化学分析

Biochemical Properties

4’-Aminoacetophenone Hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme tyrosinase, where 4’-Aminoacetophenone Hydrochloride acts as an inhibitor, potentially surpassing kojic acid in its inhibitory effects . This interaction is crucial in regulating melanin production and has implications in cosmetic and pharmaceutical industries. Additionally, 4’-Aminoacetophenone Hydrochloride is involved in the synthesis of anti-inflammatory pyrimidines, which exhibit potent effects .

Cellular Effects

4’-Aminoacetophenone Hydrochloride influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, its role as a tyrosinase inhibitor can impact melanin production in melanocytes, thereby affecting pigmentation . Furthermore, the compound’s involvement in the synthesis of anti-inflammatory agents suggests its potential effects on inflammatory pathways and immune cell function .

Molecular Mechanism

The molecular mechanism of 4’-Aminoacetophenone Hydrochloride involves its binding interactions with biomolecules and enzyme inhibition. As a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin . This inhibition is achieved through competitive binding, where 4’-Aminoacetophenone Hydrochloride competes with the natural substrate of tyrosinase. Additionally, its role in the synthesis of anti-inflammatory pyrimidines involves interactions with various enzymes and proteins in the inflammatory pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4’-Aminoacetophenone Hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. In in vitro studies, the compound has shown consistent inhibitory effects on tyrosinase activity over time .

Dosage Effects in Animal Models

The effects of 4’-Aminoacetophenone Hydrochloride vary with different dosages in animal models. At lower doses, the compound exhibits its inhibitory effects on tyrosinase without significant adverse effects . At higher doses, potential toxic effects may be observed, including skin and eye irritation . It is essential to determine the optimal dosage to achieve the desired biochemical effects while minimizing toxicity.

Metabolic Pathways

4’-Aminoacetophenone Hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active metabolites . The compound’s role in the synthesis of anti-inflammatory pyrimidines suggests its involvement in metabolic pathways related to inflammation and immune response . Additionally, its inhibitory effects on tyrosinase indicate its participation in melanin biosynthesis pathways .

Transport and Distribution

Within cells and tissues, 4’-Aminoacetophenone Hydrochloride is transported and distributed through specific transporters and binding proteins. Its solubility in organic solvents like ethanol and acetone facilitates its cellular uptake and distribution . The compound’s localization and accumulation within specific tissues, such as the skin, are influenced by its interactions with transporters and binding proteins .

Subcellular Localization

The subcellular localization of 4’-Aminoacetophenone Hydrochloride is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Its localization within melanosomes, for example, is essential for its inhibitory effects on tyrosinase and subsequent impact on melanin production .

特性

IUPAC Name |

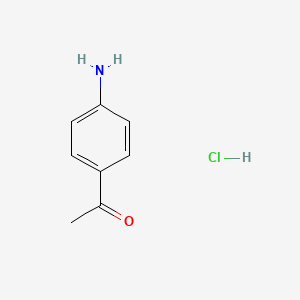

1-(4-aminophenyl)ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO.ClH/c1-6(10)7-2-4-8(9)5-3-7;/h2-5H,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCYIZBVMHJGJGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60633030 | |

| Record name | 1-(4-Aminophenyl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60633030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

41784-08-1 | |

| Record name | 1-(4-Aminophenyl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60633030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Aminoacetophenone Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 4'-Aminoacetophenone Hydrochloride improve the performance of perovskite films for ASE?

A1: 4'-Aminoacetophenone Hydrochloride exhibits multiple beneficial effects within the perovskite film []:

Q2: What are the potential long-term advantages of using 4'-Aminoacetophenone Hydrochloride in perovskite-based optoelectronic devices?

A2: The research highlights the improved optical durability of perovskite films incorporating APCl []. This enhanced stability could be a significant advantage for the longevity and commercial viability of perovskite-based optoelectronic devices like lasers and LEDs. Further research is needed to quantify this stability enhancement and understand its underlying mechanisms.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。